Ethyl 2-amino-5-[(3,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-5-[(3,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. Thiophenes are five-membered heterocyclic compounds containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-[(3,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of ethyl 2-amino-4-methylthiophene-3-carboxylate with 3,5-dimethylphenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and 25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-[(3,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The amino and carbamoyl groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Ethyl 2-amino-5-[(3,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Material Science: The compound’s unique structural properties make it suitable for use in organic electronics and photovoltaic cells.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-[(3,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 2-amino-5-[(3,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-amino-5-[(3,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-5-22-17(21)13-11(4)14(23-15(13)18)16(20)19-12-7-9(2)6-10(3)8-12/h6-8H,5,18H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGYUBKBFHYQBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC(=C2)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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